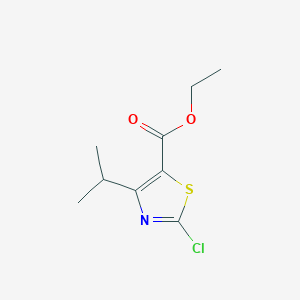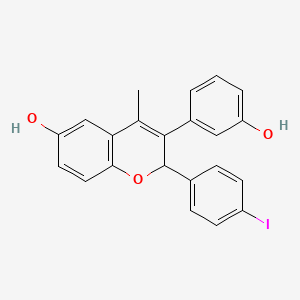
3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol is a complex organic compound that belongs to the class of chromenols This compound is characterized by the presence of hydroxyphenyl and iodophenyl groups attached to a chromenol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenol Core: The chromenol core can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a hydroxybenzene derivative and an appropriate alkylating agent.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using an iodobenzene derivative and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The hydroxy and iodo groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines and thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted chromenol derivatives depending on the reagents used.
科学的研究の応用
3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of 3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol involves its interaction with various molecular targets and pathways. The hydroxyphenyl and iodophenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by interacting with specific enzymes.
類似化合物との比較
Similar Compounds
3-(3-hydroxyphenyl)-2-phenyl-4-methyl-2H-chromen-6-ol: Lacks the iodophenyl group, which may result in different chemical and biological properties.
3-(4-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol: Has the hydroxy group in a different position, which may affect its reactivity and interactions.
3-(3-hydroxyphenyl)-2-(4-bromophenyl)-4-methyl-2H-chromen-6-ol: Contains a bromophenyl group instead of an iodophenyl group, which may influence its chemical behavior and applications.
Uniqueness
3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol is unique due to the presence of both hydroxyphenyl and iodophenyl groups attached to the chromenol core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
特性
分子式 |
C22H17IO3 |
|---|---|
分子量 |
456.3 g/mol |
IUPAC名 |
3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol |
InChI |
InChI=1S/C22H17IO3/c1-13-19-12-18(25)9-10-20(19)26-22(14-5-7-16(23)8-6-14)21(13)15-3-2-4-17(24)11-15/h2-12,22,24-25H,1H3 |
InChIキー |
RWKXMXMLZHFKIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)I)C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)

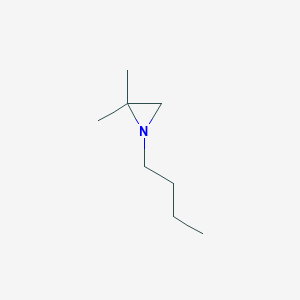
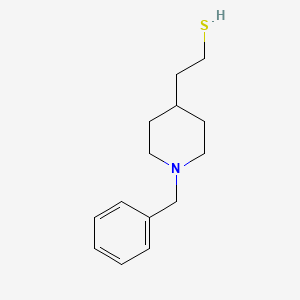

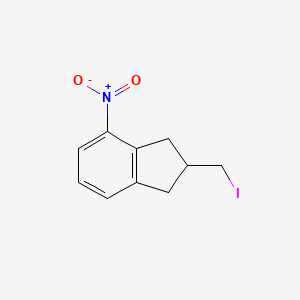




![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
